

An In-depth Technical Guide to the Physicochemical Properties of 1-Monolinolenin

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Compound of Interest

Compound Name: 1-Monolinolenin

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Introduction

1-Monolinolenin, an acylglycerol comprised of a glycerol backbone esterified with the omega-3 fatty acid α -linolenic acid at the sn-1 position, is a molecule of growing interest in the fields of biochemistry, pharmacology, and materials science. Its amphiphilic nature, stemming from the hydrophilic glycerol head and the lipophilic polyunsaturated fatty acid tail, underpins its potential applications as an emulsifier, a bioactive compound, and a component in drug delivery systems. This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Monolinolenin**, details relevant experimental protocols for its characterization, and explores its potential biological activities and associated signaling pathways.

Physicochemical Properties

The physicochemical characteristics of **1-Monolinolenin** are crucial for understanding its behavior in various systems. While extensive experimental data for this specific monoglyceride is not widely available in the literature, a combination of computed data, information on analogous compounds, and qualitative descriptions provides a foundational understanding.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Monolinolenin**. It is important to note that many of these values are computed and await experimental verification.

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₆ O ₄	PubChem[1]
Molecular Weight	352.51 g/mol	CD Biosynthesis[2], Larodan[3]
CAS Number	26545-75-5, 18465-99-1	PubChem[1], Larodan[3]
Appearance	Reported as both liquid and solid	CD Biosynthesis[2], PubChem[4]
Melting Point	Not experimentally reported. The related 2-Monolinolenin is a solid. The analogous 1-Monolinolein has a melting point of 14-15 °C.	PubChem[4], ChemicalBook[5]
Boiling Point	Not experimentally reported.	
XLogP3 (Computed)	5.1	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	17	PubChem[1]
Exact Mass	352.26135963 Da	PubChem[1]

Solubility Profile

As a lipid, **1-Monolinolenin** is expected to be practically insoluble in water due to its long, hydrophobic acyl chain. Conversely, it is anticipated to be soluble in nonpolar organic solvents such as chloroform and ether, and in polar organic solvents like ethanol.[6][7] Quantitative solubility data for **1-Monolinolenin** in various solvents is not currently available in the literature.

Experimental Protocols

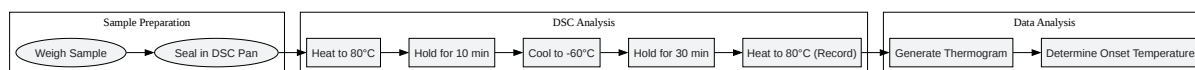
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of monoglycerides like **1-Monolinolenin**.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a precise thermoanalytical technique for determining the melting point and phase transitions of fats and oils.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **1-Monolinolenin** into an aluminum or stainless steel DSC pan. Crimp the pan to seal it.
- **Instrument Calibration:** Calibrate the DSC instrument using certified standards such as indium and n-decane.
- **Thermal Program:**
 - Equilibrate the sample at a starting temperature, for example, 20°C.
 - Heat the sample to a temperature well above its expected melting point (e.g., 80°C) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.
 - Hold at the high temperature for a set time (e.g., 10 minutes).
 - Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -60°C) to induce crystallization.
 - Hold at the low temperature for a set time (e.g., 30 minutes) to ensure complete crystallization.
 - Heat the sample at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 80°C) and record the heat flow.
- **Data Analysis:** The melting point is determined from the resulting thermogram. The onset temperature of the melting peak is often reported as the melting point.



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DSC Workflow for Melting Point Determination

Determination of Solubility

A common method to determine the solubility of a lipid in various solvents is the shake-flask method.

Methodology:

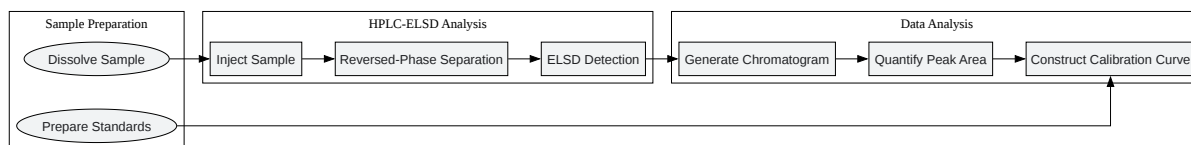
- **Preparation of Saturated Solutions:** Add an excess amount of **1-Monolinolenin** to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, chloroform).
- **Equilibration:** Tightly seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. The concentration of **1-Monolinolenin** in the aliquot can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Gas Chromatography after derivatization.
- **Calculation:** The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL).

Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the separation and quantification of lipids like **1-Monolinolenin**, which lack a strong UV chromophore.

Methodology:

- **Chromatographic System:** An HPLC system equipped with a gradient pump, an autosampler, a column oven, and an ELSD.
- **Column:** A reversed-phase C18 column is typically used for the separation of monoglycerides.
- **Mobile Phase:** A gradient elution is often employed. For example, a gradient of acetonitrile and water.
- **ELSD Settings:** The nebulizer temperature and gas flow rate of the ELSD should be optimized for the specific mobile phase and analyte.
- **Standard Preparation:** Prepare a series of standard solutions of **1-Monolinolenin** of known concentrations in a suitable solvent.
- **Sample Preparation:** Dissolve the sample containing **1-Monolinolenin** in the mobile phase or a compatible solvent.
- **Analysis:** Inject the standards and samples into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards. Use this curve to determine the concentration of **1-Monolinolenin** in the samples.



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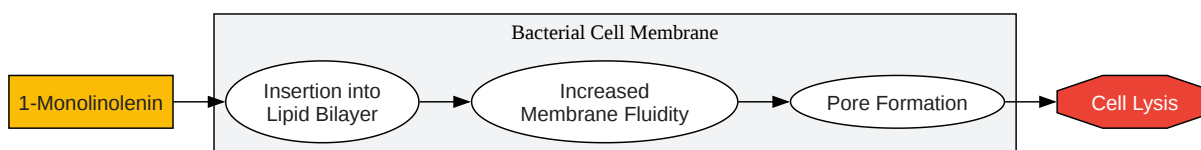
HPLC-ELSD Workflow for **1-Monolinolenin** Analysis

Biological Activity and Signaling Pathways

While the specific signaling roles of **1-Monolinolenin** are not yet fully elucidated, research on monoglycerides in general, and some preliminary findings on **1-Monolinolenin** itself, point towards potential biological activities.

Antibacterial Activity

Recent studies have demonstrated that **1-Monolinolenin** exhibits antibacterial activity against the Gram-positive bacterium *Bacillus subtilis*. The proposed mechanism of action for monoglycerides involves the disruption of the bacterial cell membrane. Their amphiphilic nature allows them to insert into the lipid bilayer, leading to increased membrane fluidity, formation of pores, and ultimately, cell lysis.^{[8][9][10]}

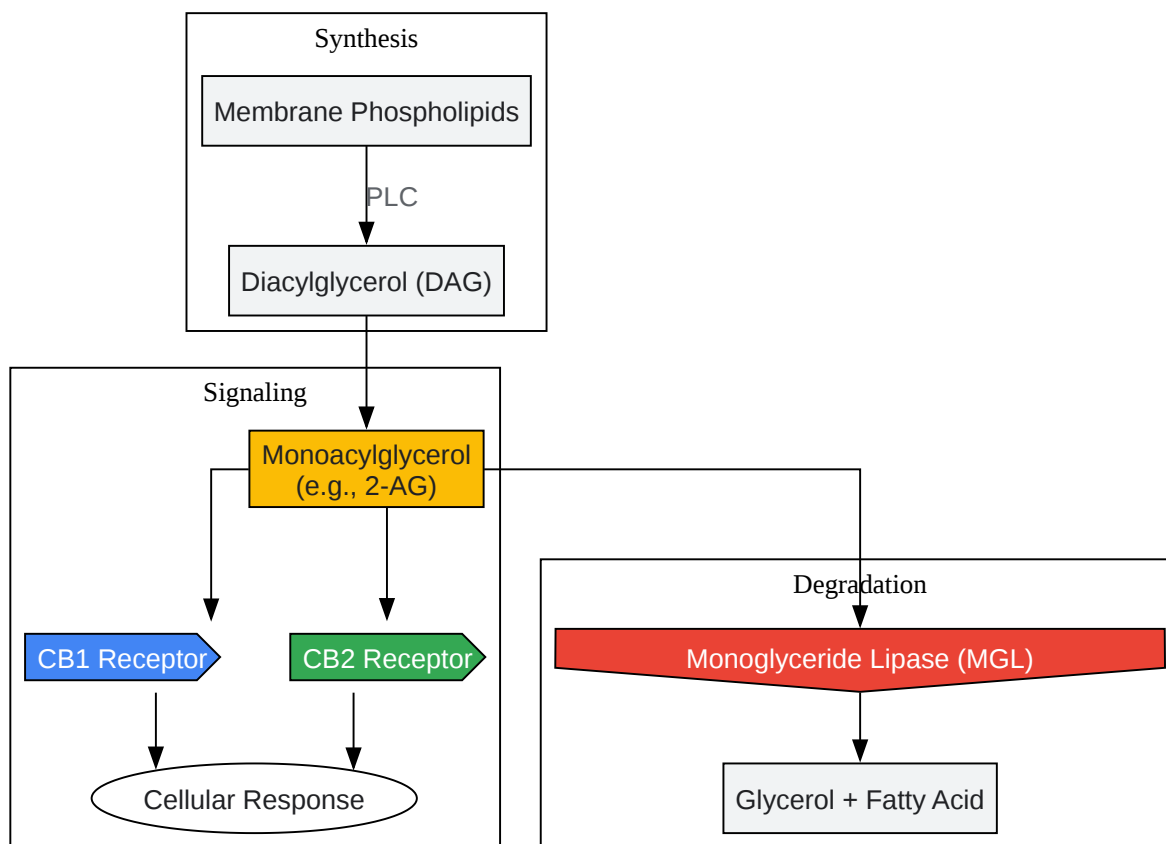


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Proposed Antibacterial Mechanism of **1-Monolinolenin**

Potential Role in Endocannabinoid Signaling

Monoacylglycerols are key players in the endocannabinoid system, a crucial neuromodulatory and immunomodulatory system. The most well-studied endocannabinoid is 2-arachidonoylglycerol (2-AG), a 2-monoacylglycerol. 2-AG acts as an agonist for cannabinoid receptors CB1 and CB2. The hydrolysis of 2-AG by monoglyceride lipase (MGL) terminates its signaling.^{[11][12][13]} While **1-Monolinolenin** is a 1-monoacylglycerol and its direct interaction with cannabinoid receptors has not been established, it is plausible that it could influence the endocannabinoid system, potentially by competing for MGL or through other indirect mechanisms. Further research is required to explore this possibility.



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General Endocannabinoid Signaling Pathway

Conclusion

1-Monolinolenin is a monoacylglycerol with potential applications stemming from its physicochemical properties and biological activities. While there are gaps in the experimental data, particularly regarding its thermal properties and quantitative solubility, the available information provides a solid foundation for further research. The methodologies outlined in this guide can be employed to systematically characterize **1-Monolinolenin**. Furthermore, its

demonstrated antibacterial activity and the potential for interaction with the endocannabinoid system highlight promising avenues for future investigation in drug development and food science. A thorough experimental characterization of **1-Monolinolenin** is warranted to fully unlock its potential.

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